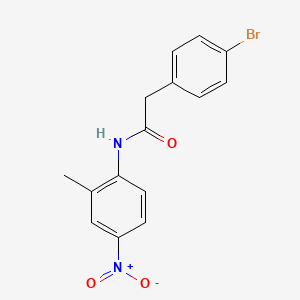![molecular formula C16H16BrClO3 B5015613 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 4-ethoxyphenol.
Formation of Acid Chloride: Oxalyl chloride is added to a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and dimethylformamide under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for one hour to form the corresponding acid chloride.
Friedel-Crafts Alkylation: The acid chloride is then reacted with 4-ethoxyphenol in the presence of aluminum chloride at low temperatures (0°C to 5°C). The reaction mixture is stirred for two hours, followed by the addition of triethylsilane and further stirring at room temperature for 36 hours.
Purification: The final product, this compound, is obtained through purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of halogen atoms and ethoxy groups can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-bromo-1-chloro-2-(2-ethoxybenzyl)benzene
- 4-(5-bromo-2-chlorobenzyl)phenol
Uniqueness
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and ethoxy groups allows for versatile reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-13-4-6-14(7-5-13)20-9-10-21-16-8-3-12(17)11-15(16)18/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEPKZKLFABWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-ethoxyphenyl)-N~1~-isobutyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5015539.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5015543.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)

![(5E)-1-(3-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5015593.png)
![(3aS*,6aR*)-3-(2-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5015596.png)
![(E)-2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B5015600.png)

![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)



